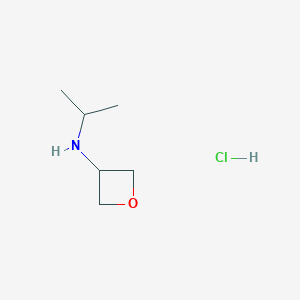![molecular formula C16H18N4 B2409473 2-[1-(Dimethylamino)-3-(2,5-dimethylanilino)-2-propenylidene]malononitrile CAS No. 339101-98-3](/img/structure/B2409473.png)
2-[1-(Dimethylamino)-3-(2,5-dimethylanilino)-2-propenylidene]malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(Dimethylamino)-3-(2,5-dimethylanilino)-2-propenylidene]malononitrile (DMAD) is a synthetic organic compound that has been used in various scientific research applications. DMAD is a highly versatile and efficient reagent, and has been used in a variety of reactions, including aldol condensations, Wittig reactions, and Michael additions. DMAD has also been used as a catalyst for various organic transformations, including the preparation of cyclic compounds, heterocyclic compounds, and other compounds. DMAD has been used in a variety of laboratory experiments, including the preparation of pharmaceuticals, the synthesis of fine chemicals, and the synthesis of organic compounds.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Diagnosis
2-[1-(Dimethylamino)-3-(2,5-dimethylanilino)-2-propenylidene]malononitrile and its derivatives, such as [18F]FDDNP, have been utilized in Alzheimer's disease research. For instance, [18F]FDDNP, a hydrophobic radiofluorinated derivative, was used in positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients (Shoghi-Jadid et al., 2002).
Optical and Photophysical Applications
Studies have shown that malononitrile derivatives exhibit strong intramolecular charge transfer absorption bands and can be used in optical materials. For example, two derivatives synthesized showed strong fluorescence emission and were measured for two-photon absorption cross-sections, indicating potential applications in optical devices (Zhao et al., 2007).
Eigenschaften
IUPAC Name |
2-[(E)-1-(dimethylamino)-3-(2,5-dimethylanilino)prop-2-enylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-12-5-6-13(2)15(9-12)19-8-7-16(20(3)4)14(10-17)11-18/h5-9,19H,1-4H3/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZWWVHRZFPZDU-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC=CC(=C(C#N)C#N)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N/C=C/C(=C(C#N)C#N)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Dimethylamino)-3-(2,5-dimethylanilino)-2-propenylidene]malononitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-benzyl-N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2409390.png)
![2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2409395.png)
![4-[4-(Hydroxymethyl)phenyl]-2-morpholin-4-ylbenzaldehyde](/img/structure/B2409397.png)
![2-(3-chlorobenzyl)-N-cyclopentyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2409398.png)
![Ethyl 4-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2409399.png)
![N-(3-chloro-4-methoxyphenyl)-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2409400.png)


![2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol](/img/structure/B2409404.png)

![N-[(1S)-1-Cyanoethyl]-6-(dimethylsulfamoyl)pyridine-3-carboxamide](/img/structure/B2409407.png)
![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2409408.png)

